molecular formula C16H12F2N2S3 B12037494 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole CAS No. 477330-73-7

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12037494
CAS No.: 477330-73-7
M. Wt: 366.5 g/mol
InChI Key: IODPXOXIRMSDPD-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole is a chemical compound with the molecular formula C16H12F2N2S3. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-fluorobenzyl chloride and 4-fluorobenzyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can increase the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the fluorine atoms can improve the compound’s metabolic stability, making it more resistant to degradation by enzymes .

Properties

CAS No.

477330-73-7

Molecular Formula

C16H12F2N2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12F2N2S3/c17-13-7-5-11(6-8-13)9-21-15-19-20-16(23-15)22-10-12-3-1-2-4-14(12)18/h1-8H,9-10H2

InChI Key

IODPXOXIRMSDPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F

Origin of Product

United States

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